molecular formula C22H19N3O3 B1236638 4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester

4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester

Cat. No. B1236638
M. Wt: 373.4 g/mol
InChI Key: WUNLPTYESRFQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester is a member of isoindoles.

Scientific Research Applications

Synthesis and Structural Studies

  • Condensation Reactions : Kucherenko et al. (2008) explored the condensation of o-cyanomethylbenzoic acids with esters of amino thiophene carboxylic acids, resulting in the formation of isomeric benzoic acids and their ethyl esters, which may be structurally similar to the compound (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

  • Selective Reagent for Anion Precipitation : Heininger & Meloan (1992) synthesized a compound (1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester of 4-aminobenzoic acid) that shows similarities in structure and function, demonstrating the ability to selectively precipitate anions like chromate and molybdate from aqueous solutions (Heininger & Meloan, 1992).

  • Amino Acid Derivatives Synthesis : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using a similar compound, highlighting the potential of these compounds in synthesizing complex organic structures (Riabchenko et al., 2020).

  • Structural Investigation of Triorganostannyl Esters : Tzimopoulos et al. (2010) studied the structure and physicochemical properties of triorganostannyl esters of aminobenzoic acids with pyridinyl groups, which relates to the structural analysis of similar compounds (Tzimopoulos et al., 2010).

  • Antiviral Activity and Pharmacokinetics : Patick et al. (2005) explored a novel compound with a similar structure for its antiviral activity against human rhinovirus, demonstrating the potential biomedical applications of such compounds (Patick et al., 2005).

  • Microbial Reduction in Synthesis : Patel et al. (2002) conducted a study involving the chiral ester ethyl hydroxyacetate and the corresponding acid, highlighting the use of microbial reduction in the synthesis process, which could be applicable to similar compounds (Patel et al., 2002).

  • X-Ray Powder Diffraction Data : Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to the compound , which is crucial for understanding its crystalline structure (Wang et al., 2017).

  • Resin for Chromate Removal : Heininger & Meloan (1992) developed a resin using a similar compound for the selective removal of chromate from contaminated water, demonstrating its application in environmental science (Heininger & Meloan, 1992).

properties

Product Name

4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(3-oxo-2-pyridin-3-yl-1H-isoindol-1-yl)amino]benzoate

InChI

InChI=1S/C22H19N3O3/c1-2-28-22(27)15-9-11-16(12-10-15)24-20-18-7-3-4-8-19(18)21(26)25(20)17-6-5-13-23-14-17/h3-14,20,24H,2H2,1H3

InChI Key

WUNLPTYESRFQGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester
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4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester

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